Bandrowski's base

描述

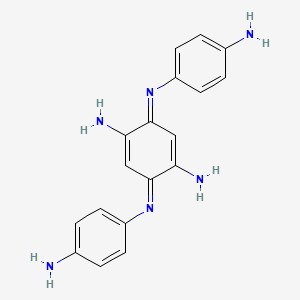

Structure

3D Structure

属性

IUPAC Name |

3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJZEUXMWDXPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=C2C=C(C(=NC3=CC=C(C=C3)N)C=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044031 | |

| Record name | Bandrowski's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20048-27-5 | |

| Record name | Bandrowski's base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20048-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bandrowski's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020048275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bandrowski's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-(2,5-DIAMINO-2,5-CYCLOHEXADIENE-1,4-DIYLIDENE)BIS-1,4-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZRE89T3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Bandrowski's Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bandrowski's base, a trimeric compound formed from the oxidation of p-phenylenediamine (PPD). This document details its chemical structure, physicochemical properties, synthesis, and toxicological significance, presenting data in a structured format for scientific and research applications.

Chemical Identity and Structure

This compound, first prepared by the Polish chemist Ernst Bandrowski, is a significant compound in the fields of organic synthesis and toxicology.[1] It is primarily known as a byproduct formed during the oxidative process of permanent hair dyeing, where PPD is a key ingredient.[1][2]

The structure of this compound is a quinone imine with amino substituents at the 2- and 5-positions and 4-aminophenyl groups on both imine nitrogens.[3][4][5] It is systematically named N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine).[1] X-ray crystallography studies have confirmed its solid-state structure, revealing that the molecules are positioned across crystallographic inversion centers.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 3,6-bis[(4-aminophenyl)imino]cyclohexa-1,4-diene-1,4-diamine | [1] |

| CAS Number | 20048-27-5 | [1][2][6][7][8] |

| Molecular Formula | C₁₈H₁₈N₆ | [1][2][3][4][6][7][8] |

| Canonical SMILES | N(C1=CC=C(N)C=C1)=C2C=C(N)C(=NC3=CC=C(N)C=C3)C=C2N | [6] |

| InChI | InChI=1S/C18H18N6/c19-11-1-5-13(6-2-11)23-17-9-16(22)18(10-15(17)21)24-14-7-3-12(20)4-8-14/h1-10H,19-22H2 | [6][7] |

| InChIKey | KKJZEUXMWDXPAU-UHFFFAOYSA-N | [6][7] |

Physicochemical and Computed Properties

This compound appears as a yellow to dark brown crystalline solid.[1][7] Its properties have been characterized through various experimental and computational methods.

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 318.38 g/mol | [1][3][4][6][7] |

| Appearance | Yellow or dark brown crystalline solid | [1][7] |

| Melting Point | 296-298 °C (crude), 310-311 °C (from alcohol) | [9] |

| Boiling Point (Predicted) | 523.5 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 5.81 ± 0.10 | [4] |

| XLogP3 | 1.4 | [3][4] |

| Topological Polar Surface Area | 129 Ų | [3][4] |

| Hydrogen Bond Donor Count | 4 | [3][4] |

| Hydrogen Bond Acceptor Count | 6 | [3][4] |

| Rotatable Bond Count | 2 | [3][4] |

Synthesis and Formation

This compound is not typically synthesized as a primary target but is formed as a product of the self-coupling of p-phenylenediamine (PPD) under oxidative conditions.[1][10] This reaction is particularly relevant in the application of permanent hair dyes, where PPD is oxidized by agents like hydrogen peroxide in an alkaline medium.[2][8] The formation is favored at a pH greater than 9.0.[2][8]

Caption: Synthesis workflow for this compound from p-phenylenediamine.

The following protocol is based on the method described by Ritter and Schmitz for the synthesis of this compound.[8]

-

Dissolution: Dissolve 5 grams of p-phenylenediamine (PPD) in 375 mL of water.

-

pH Adjustment: Add 1.5 mL of 28% ammonium hydroxide to the solution to adjust the pH to approximately 9.5.

-

Oxidation: Add 62.5 mL of 3% hydrogen peroxide to the alkaline PPD solution.

-

Incubation: Keep the resulting solution under room conditions for 24 hours to allow for the formation of this compound.

-

Isolation: The product can be isolated from the reaction mixture, yielding an ochre yellow solid.[9]

Toxicological and Biological Significance

This compound is of significant interest to toxicologists and drug development professionals due to its adverse biological effects. It is a known potent mutagen and a suspected carcinogen.[11][12][13] The formation of this compound from PPD is a primary concern in the safety assessment of hair dye formulations.[11][13] It is also recognized as a potent allergen, contributing to allergic contact dermatitis (ACD) in sensitized individuals.[3][4][13][14]

Caption: Formation of this compound and its associated biological effects.

Table 3: Toxicological Data for this compound

| Test | Species | Endpoint | Value | Source(s) |

| Acute Fish Toxicity | Fish Embryo | LC50 | 3.478 mg/L (preliminary) |

Crystallographic Data

The crystal structure of this compound has been determined, providing precise information on its three-dimensional conformation.

Table 4: Crystal Structure Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [15] |

| Space Group | P 1 21/n 1 | [15] |

| Unit Cell Dimensions | ||

| a | 5.396 Å | [15] |

| b | 7.935 Å | [15] |

| c | 18.311 Å | [15] |

| α | 90.00° | [15] |

| β | 93.71° | [15] |

| γ | 90.00° | [15] |

| Z Value | 2 | [15] |

Conclusion

This compound is a chemically and toxicologically important trimer of p-phenylenediamine. Its well-defined chemical structure and properties, coupled with its formation during common oxidative processes, make it a crucial molecule for study in the fields of organic chemistry, materials science, and toxicology. The data and protocols presented in this guide offer a foundational resource for professionals engaged in research and development involving this compound.

References

- 1. This compound | 20048-27-5 | Benchchem [benchchem.com]

- 2. rjtcsonline.com [rjtcsonline.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 20048-27-5 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. cymitquimica.com [cymitquimica.com]

- 8. scialert.net [scialert.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ec.europa.eu [ec.europa.eu]

- 11. safecosmetics.org [safecosmetics.org]

- 12. madesafe.org [madesafe.org]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

The Formation of Bandrowski's Base: A Deep Dive into the Mechanism of p-Phenylenediamine Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base, a trimer of p-phenylenediamine (PPD), is a compound of significant interest in the fields of toxicology, dermatology, and materials science.[1][2] Formed through the oxidative self-coupling of PPD, a primary intermediate in many permanent hair dye formulations, its presence is associated with allergic contact dermatitis and other adverse health effects.[2][3] Understanding the mechanism of its formation is crucial for developing safer consumer products and for researchers investigating the biological activity of PPD and its derivatives. This technical guide provides a comprehensive overview of the formation of this compound from p-phenylenediamine, detailing the reaction mechanism, experimental protocols, and factors influencing its synthesis.

Reaction Mechanism

The formation of this compound (C₁₈H₁₈N₆, CAS No: 20048-27-5) is an oxidative trimerization of p-phenylenediamine.[1][4] The reaction is typically carried out in an alkaline aqueous solution with an oxidizing agent, most commonly hydrogen peroxide.[1] The reaction proceeds through a series of complex steps involving the formation of reactive intermediates.

The initial and rate-controlling step is the oxidation of p-phenylenediamine to a reactive intermediate, the p-benzoquinone diimine (p-BQDI). This species can exist as a radical cation. This electrophilic intermediate then attacks a neutral molecule of p-phenylenediamine. The resulting dimer undergoes further oxidation and coupling with another molecule of the p-BQDI intermediate to form the final trimeric structure of this compound.

The overall reaction is highly dependent on the pH of the solution, with alkaline conditions (pH > 10) significantly favoring the formation of the trimer.[1] The concentration of the oxidizing agent and the initial concentration of p-phenylenediamine also play a crucial role in the reaction kinetics.[1] It is noteworthy that the self-coupling of PPD to form this compound is considered a slow reaction, particularly in the presence of "coupler" molecules which are typically included in hair dye formulations to react with PPD and form the desired color.

A simplified logical flow of the reaction is depicted below:

Caption: Logical workflow for the formation of this compound.

A more detailed representation of the proposed reaction pathway is as follows:

Caption: Proposed reaction mechanism for this compound formation.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from the literature.[1]

Materials:

-

p-Phenylenediamine (PPD)

-

Ammonium hydroxide (28%)

-

Hydrogen peroxide (3%)

-

Deionized water

Procedure:

-

Dissolve 5 g of p-phenylenediamine in 375 mL of deionized water in a suitable reaction vessel.

-

Add 1.5 mL of 28% ammonium hydroxide to the solution and adjust the pH to 9.5.

-

Slowly add 62.5 mL of 3% hydrogen peroxide to the reaction mixture.

-

Allow the solution to stand at room temperature for 24 hours.

-

After 24 hours, filter the solution to collect the crystalline product.

-

The collected crystals can be further purified by recrystallization.

-

Confirm the identity of the product by melting point determination and spectroscopic analysis.

The general workflow for the synthesis and characterization of this compound is outlined below:

Caption: Experimental workflow for this compound synthesis.

Data Presentation

While a detailed experimental protocol is available, specific quantitative data for the yield and spectroscopic characterization of this compound is not consistently reported in the readily available scientific literature. The following tables summarize the type of data that would be essential for a complete technical profile of this compound.

Table 1: Synthesis of this compound - Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | p-Phenylenediamine | [1] |

| Oxidizing Agent | Hydrogen Peroxide (3%) | [1] |

| Solvent | Water | [1] |

| Catalyst/Base | Ammonium Hydroxide | [1] |

| pH | 9.5 | [1] |

| Reaction Time | 24 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | Not Reported |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Value | Reference |

| ¹H NMR | Chemical Shift (δ) | Data Not Available | |

| ¹³C NMR | Chemical Shift (δ) | Data Not Available | |

| FTIR | Wavenumber (cm⁻¹) | Data Not Available | |

| UV-Vis | λmax (nm) | Data Not Available | |

| Molar Extinction Coefficient (ε) | Data Not Available |

Table 3: Kinetic Data for this compound Formation

| Parameter | Condition | Value | Reference |

| Rate Constant | Alkaline pH | Data Not Available | |

| Reaction Order | Data Not Available | ||

| Activation Energy | Data Not Available |

Conclusion

The formation of this compound from p-phenylenediamine is a complex oxidative process that is highly influenced by reaction conditions, particularly pH. While the overall reaction mechanism and a reliable synthetic protocol have been established, there is a notable lack of comprehensive quantitative data in the public domain regarding reaction yields, detailed spectroscopic characteristics, and kinetic parameters. Further research to quantify these aspects would be invaluable for a more complete understanding of this important PPD derivative and for the development of predictive models for its formation in various applications. This would ultimately contribute to the design of safer consumer products and provide a more robust dataset for toxicological and dermatological studies.

References

The Discovery, Synthesis, and Toxicological Profile of Bandrowski's Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bandrowski's base, a trimeric oxidation product of p-phenylenediamine (PPD), has been a subject of scientific interest since its discovery in the late 19th century. Initially identified as a component in oxidative hair dyes, its potent allergenic and potential mutagenic properties have made it a significant molecule in the fields of toxicology, dermatology, and drug development. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key toxicological assays are presented, along with a summary of its physicochemical and toxicological data. Furthermore, this guide includes detailed diagrams of its formation pathway, experimental workflows, and the signaling cascade associated with its allergenic response to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

p-Phenylenediamine (PPD) is a primary intermediate used extensively in the cosmetic industry, particularly in permanent hair dyes. Under oxidative conditions, typically facilitated by hydrogen peroxide in an alkaline medium, PPD undergoes a series of reactions to form complex colorants. However, a notable side reaction is the self-condensation of three PPD molecules to form a trimer known as this compound.

This compound, with the chemical formula C₁₈H₁₈N₆ and CAS number 20048-27-5, is a potent contact allergen and a suspected mutagen. Its formation in hair dye preparations is a significant safety concern, driving research into its toxicological mechanisms and the development of safer alternatives. This guide aims to provide a detailed technical resource on this compound, covering its historical discovery, synthesis, and the experimental methods used to characterize its biological effects.

History and Discovery

This compound is named after the Polish chemist Ernest Tytus Bandrowski (1853-1920).[1][2][3] A professor at the Jagiellonian University, Bandrowski was a prominent chemist who also studied crystalloluminescence and described several other chemical compounds, including acetylenedicarboxylic acid.[1][4] His work in the late 19th century on the oxidation products of p-phenylenediamine led to the identification of this trimeric structure, which subsequently bore his name. The formation of this compound was noted as a significant reaction in the context of fur and hair dyeing processes.[5]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular properties, reported melting point, spectral data, and toxicological endpoints.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈N₆ | [6] |

| CAS Number | 20048-27-5 | [6] |

| Melting Point | 120-125 °C | [2] |

| UV/Vis λmax | 282 nm, 528 nm | [2] |

| HPLC Retention Time | 4.696 min | [1] |

| LLNA EC3 Value | 0.03% | [7][8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of p-phenylenediamine. The method described by Ritter and Schmitz is a commonly cited procedure.[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method of Ritter and Schmitz as described in the literature.[6]

Materials:

-

p-Phenylenediamine (PPD)

-

Deionized water

-

Ammonium hydroxide (28%)

-

Hydrogen peroxide (3%)

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

pH meter or pH indicator strips

Procedure:

-

Dissolve 5 g of p-phenylenediamine in 375 mL of deionized water in a suitable beaker or flask.

-

Add 1.5 mL of 28% ammonium hydroxide to the solution.

-

Adjust the pH of the solution to 9.5 using additional ammonium hydroxide or a suitable acid if necessary.

-

Slowly add 62.5 mL of 3% hydrogen peroxide to the solution while stirring.

-

Allow the solution to stand at room temperature for 24 hours. During this time, the crystalline product will precipitate.

-

After 24 hours, filter the solution to collect the crystalline this compound.

-

Wash the collected crystals with a small amount of cold deionized water.

-

Dry the product, for example, in a desiccator under vacuum.

-

The identity of the product can be confirmed by melting point determination and spectroscopic methods.

Note: Percentage yield and purification details such as recrystallization solvents are not consistently reported in the readily available literature. Researchers should optimize these parameters for their specific needs.

Mechanism of Formation

The formation of this compound from p-phenylenediamine proceeds through a multi-step oxidative coupling reaction. The currently accepted mechanism involves the initial oxidation of PPD to p-benzoquinonediimine (PBDI). The rate-controlling step is the electrophilic attack of the protonated form of PBDI on a neutral PPD molecule. This is followed by a second, rapid attack of another protonated PBDI molecule and subsequent oxidation to form the final trimeric structure.

Caption: Formation pathway of this compound from p-phenylenediamine.

Toxicological Assessment

This compound is a well-documented skin sensitizer and a suspected mutagen. The following sections detail the experimental protocols for two key toxicological assays used to assess these endpoints.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

This is a generalized protocol for the Ames test.

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

-

S9 fraction (for metabolic activation)

-

Sterile test tubes, pipettes, and spreader

Procedure:

-

Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare the test compound solutions at various concentrations.

-

Assay: In a sterile test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for assays without metabolic activation).

-

Incubation: Incubate the mixture at 37°C for 20-30 minutes.

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Experimental workflow for the Ames test.

Skin Sensitization Assessment: The Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance.

This is a generalized protocol for the LLNA.

Materials:

-

Mice (typically CBA/J strain)

-

Test compound (this compound) in a suitable vehicle (e.g., acetone/olive oil)

-

Positive and vehicle controls

-

Radiolabeled thymidine (e.g., ³H-thymidine)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Dosing: Apply the test compound solution to the dorsal surface of the ears of the mice for three consecutive days.

-

Rest Period: Allow a two-day rest period.

-

Thymidine Injection: On day 6, inject the mice with radiolabeled thymidine intravenously.

-

Node Excision: Five hours after the thymidine injection, euthanize the mice and excise the auricular lymph nodes.

-

Cell Suspension: Prepare a single-cell suspension of the lymph node cells in PBS.

-

Precipitation: Precipitate the DNA with TCA.

-

Counting: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculation: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.

Caption: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

Signaling Pathway of Skin Sensitization

This compound, like many chemical allergens, is a hapten. It is a small, reactive molecule that must first bind to endogenous proteins in the skin to become immunogenic. This hapten-protein complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells, initiating a complex signaling cascade that leads to the activation of T-cells and the development of allergic contact dermatitis.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. Local Lymph Node Assay | ENvironmental inFOrmation [enfo.hu]

- 5. researchgate.net [researchgate.net]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. thesciencenotes.com [thesciencenotes.com]

- 8. p-Phenylenediamine allergy: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bandrowski's Base in Hair Dye Allergy: A Mechanistic Whitepaper

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

p-Phenylenediamine (PPD) is a primary intermediate used in over 90% of permanent oxidative hair dye formulations. Its low molecular weight and high protein-binding capacity allow it to penetrate the hair shaft, leading to permanent color when oxidized.[1] However, PPD is also a potent skin allergen and a leading cause of allergic contact dermatitis (ACD) from hair dye use.[2] The mechanism of sensitization is complex, as PPD itself is a prohapten, meaning it is not reactive towards proteins until it is activated.[1][3] This activation occurs during the dyeing process, which involves mixing PPD with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium.[4][5] This oxidative process generates several reactive intermediates, including the highly immunogenic trimer known as Bandrowski's base (BB).[6] This whitepaper provides a detailed examination of the formation of this compound, its role in the pathogenesis of hair dye allergy, the experimental evidence defining its sensitizing potential, and the methodologies used to study its effects.

Formation and Chemistry of this compound

This compound (C₁₈H₁₈N₆, CAS No. 20048-27-5) is formed through the oxidative coupling of three PPD molecules.[4] The process is initiated by the oxidation of PPD to a reactive quinonediimine intermediate.[5] In the absence of "coupler" molecules (such as resorcinol), this reactive intermediate can undergo self-conjugation with two additional PPD molecules to form the trimeric this compound.[6]

Several factors significantly influence the rate and extent of BB formation:

-

pH: The reaction is highly pH-dependent, with alkaline conditions (pH > 9.0) strongly promoting the formation of BB.[4][7]

-

Oxidizing Agent: The presence and concentration of an oxidizing agent like hydrogen peroxide are essential for the initial oxidation of PPD.[7]

-

Couplers: The inclusion of coupler molecules in hair dye formulations is crucial for color formation and, importantly, for preventing the self-coupling of PPD that leads to BB. Couplers react with the quinonediimine intermediate to form the desired dye molecules.[5][7]

Pathogenesis of this compound-Induced Allergy

This compound is classified as a pre-hapten; it requires metabolic processing to become a reactive species that can initiate an immune response.[8] The development of ACD is a T-cell-mediated, delayed-type IV hypersensitivity reaction. The process, from initial exposure to the elicitation of a clinical reaction, involves several key immunological events.

-

Haptenation: Upon skin penetration, BB or its metabolites covalently bind to endogenous skin proteins, such as albumin or proteins within keratinocytes. This process, known as haptenation, forms a hapten-protein conjugate. This new complex is now recognized as foreign by the immune system.[9][10][11]

-

Keratinocyte Activation: Haptenated proteins can induce stress responses in keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines (e.g., IL-1, TNF-α). This creates a local inflammatory environment.[12]

-

Antigen Presentation: Skin-resident antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells, take up and process the hapten-protein conjugates.[10] These APCs then migrate from the epidermis to the local draining lymph nodes.

-

T-Cell Priming (Sensitization Phase): In the lymph nodes, the processed antigen is presented to naive T-cells. This interaction leads to the activation and clonal expansion of hapten-specific CD4+ and CD8+ T-cells, establishing immunological memory.

-

Elicitation Phase: Upon re-exposure to the hapten, memory T-cells in the skin are rapidly activated. This triggers a cascade of inflammatory responses, including the release of cytokines like IFN-γ, IL-13, and IL-22, leading to the clinical manifestations of ACD, such as erythema, edema, and vesiculation, typically 24-72 hours after exposure.[8][13]

Quantitative Data on Sensitization Potential

The sensitizing potential of this compound has been quantified through both animal models and human studies. The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals, while human patch testing provides clinical relevance.

Table 1: Comparative Sensitization Potential (LLNA)

| Compound | EC3 Value* | Potency | Source |

|---|---|---|---|

| p-Phenylenediamine (PPD) | 0.14% | Potent | [3][6] |

| This compound (BB) | 0.03% | Extreme | [3][6] |

*The EC3 (Effective Concentration for a 3-fold stimulation index) value represents the concentration required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes. A lower EC3 value indicates greater sensitizing potency.

Table 2: Human Patch Test Reactivity in PPD-Allergic Patients

| Test Allergen | Concentration | Positive Reactions | Total Tested | % Positive | Source |

|---|---|---|---|---|---|

| This compound (BB) | 0.1% or 1% | 7 | 43 | 16.3% | [3][6] |

| 1,4-Benzoquinone (BQ) | 0.1% | 5 | 14 | 35.7% |[3][6] |

Table 3: In Vitro T-Cell Proliferation Responses

| Donor Group | Stimulant | Proliferative Response | Source |

|---|---|---|---|

| PPD-Allergic Patients (n=8) | PPD | Yes | [14][15] |

| PPD-Allergic Patients (n=8) | BB | Yes | [14][15] |

| Non-Allergic Volunteers (n=16) | PPD | No | [14][15] |

| Non-Allergic Volunteers (n=16) | BB | Yes (in 14 of 16) | [14][15] |

| Cord Blood Lymphocytes (n=6) | BB | No |[14][15] |

The data clearly indicate that while BB is an extremely potent sensitizer in animal models (approximately 10 times more potent than PPD on a molar basis), a smaller subset of PPD-allergic individuals show a positive patch test reaction to BB.[3][6] Intriguingly, T-cells responsive to BB are found in both allergic and non-allergic individuals, suggesting that an immune response to BB is common but does not always result in clinical allergy.[14][15] In contrast, a T-cell response to PPD itself is a key discriminator between allergic and non-allergic states.[14]

Key Experimental Protocols

Understanding the immunogenicity of this compound requires specific in vivo and in vitro methodologies.

Murine Local Lymph Node Assay (LLNA)

This assay is the standard animal model for assessing the skin sensitization potential of a chemical.

-

Objective: To determine the EC3 value of a test substance.

-

Methodology:

-

Animal Model: Typically CBA/Ca or CBA/J mice.

-

Test Substance Application: A range of concentrations of the test substance (e.g., BB dissolved in a suitable vehicle like acetone/olive oil) is applied topically to the dorsum of each ear for three consecutive days.

-

Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine.

-

Sample Collection: After 5 hours, the auricular lymph nodes draining the application site are excised and pooled for each experimental group.

-

Analysis: A single-cell suspension of lymph node cells is prepared, and the ³H-thymidine incorporation is measured via scintillation counting. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

-

EC3 Calculation: The EC3 value is calculated by interpolation from the dose-response curve as the concentration of the chemical required to produce an SI of 3.

-

In Vitro T-Cell Priming and Proliferation Assay

This assay characterizes human T-cell responses to haptens.

-

Objective: To measure antigen-specific T-cell proliferation and cytokine release from human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Cell Isolation: PBMCs are isolated from whole blood of allergic patients or healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture (Priming): For priming naive T-cells, CD45RA+ T-cells are co-cultured with autologous monocyte-derived dendritic cells in the presence of the test antigen (e.g., BB at 2.5-10µM) for a period to allow for activation and differentiation.[16]

-

Antigen Stimulation (Proliferation): Isolated PBMCs (or primed T-cells) are cultured in 96-well plates. The test antigen (PPD or BB) is added at various concentrations.

-

Proliferation Measurement: After 5-6 days of culture, ³H-thymidine is added to each well for the final 18 hours. The cells are then harvested, and the incorporation of ³H-thymidine into DNA is measured using a scintillation counter. Results are expressed as counts per minute (CPM) or a Stimulation Index.

-

Cytokine Analysis: Supernatants from the cell cultures can be collected before harvesting to measure cytokine concentrations (e.g., IFN-γ, IL-13, IL-22) using methods like ELISA or ELISpot.[16]

-

Conclusion and Future Directions

This compound is an extremely potent skin sensitizer formed during the oxidative hair dyeing process.[3] Its formation is highly dependent on formulation parameters, particularly pH and the absence of sufficient coupler molecules.[7] The immunological mechanism of BB-induced allergy follows the classical hapten pathway, involving protein binding, APC processing, and T-cell activation.[17]

However, a significant discrepancy exists between its high potency in animal models and the lower frequency of positive patch tests in PPD-allergic humans.[6] Furthermore, the presence of BB-reactive T-cells in non-allergic individuals complicates its role as the sole determinant of clinical allergy.[14] This suggests that while BB is a critical hazard, the final allergic response in humans is likely determined by a spectrum of antigenic determinants, including PPD itself, its other oxidation intermediates, and individual susceptibility factors.[3][13]

For drug development and consumer safety professionals, minimizing the formation of this compound through careful formulation—controlling pH and optimizing the ratio of primary intermediates to couplers—remains a key strategy for reducing the allergenic potential of oxidative hair dyes.

Future research should focus on:

-

Identifying Specific Protein Adducts: Characterizing the precise protein targets of BB haptenation in human skin to better understand antigen formation.

-

Defining T-Cell Epitopes: Mapping the specific peptide sequences presented to T-cells to understand cross-reactivity patterns.

-

Elucidating Individual Susceptibility: Investigating genetic and metabolic factors, such as skin enzyme polymorphisms, that may predispose individuals to sensitization by PPD versus this compound.[1]

-

Advanced In Vitro Models: Developing more sophisticated in vitro skin models that can accurately replicate the formation of BB and the subsequent immune cascade to reduce reliance on animal testing.

References

- 1. Hair dye dermatitis and p-phenylenediamine contact sensitivity: A preliminary report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dermnetnz.org [dermnetnz.org]

- 3. p-Phenylenediamine allergy: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjtcsonline.com [rjtcsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. mdpi.com [mdpi.com]

- 9. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Haptenation of Macrophage Migration Inhibitory Factor: A Potential Biomarker for Contact Hypersensitivity [frontiersin.org]

- 11. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Keratins and the keratinocyte activation cycle – ProgenaCare Global [progenacare.com]

- 13. researchgate.net [researchgate.net]

- 14. Activation of T-cells from allergic patients and volunteers by p-phenylenediamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of primary human T-cell responses to p-phenylenediamine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the immunogenicity of p-phenylenediamine and this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Bandrowski's Base

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the toxicological profile of Bandrowski's base (BB), a trimeric oxidation product of p-phenylenediamine (PPD). Formed during the oxidative process of permanent hair dyeing, this compound is a compound of significant interest due to its potent toxicological properties.[1][2] This document synthesizes current knowledge on its formation, chemical properties, toxicological endpoints, and the experimental methodologies used for its assessment, aimed at providing a crucial resource for professionals in toxicology, chemical safety, and cosmetic science.

Chemical Identity and Properties

This compound, first prepared by Polish chemist Ernst Bandrowski, is a stable intermediate in the oxidative polymerization of PPD.[3] It is characterized as a yellow to dark brown crystalline solid.[3][4] Its formation is a critical aspect of the chemistry of permanent hair dyes, where PPD is a primary intermediate.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20048-27-5 | [3][4][5] |

| Molecular Formula | C₁₈H₁₈N₆ | [3][4][5] |

| Molecular Weight | ~318.4 g/mol | [3][4] |

| IUPAC Name | N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine) | [3][4] |

| Appearance | Yellow to dark brown crystalline solid/powder | [3][4] |

| Classification | Quinone imine | [3] |

| Synonyms | 2,5-Diamino-N,N′-bis(p-aminophenyl)-1,4-benzoquinone diimine |[4] |

Formation Pathway and Exposure

This compound is not an ingredient in hair dye formulations but rather a byproduct formed in situ. Its genesis occurs when p-phenylenediamine (PPD), a primary intermediate in oxidative hair dyes, undergoes oxidation, typically facilitated by hydrogen peroxide under alkaline conditions.[2][3] In the absence of a "coupler" molecule, which would normally react with oxidized PPD to form the desired hair color, the PPD intermediates can self-couple to form the stable trimeric structure of this compound.[3][6] The formation is favored at a higher alkaline pH (greater than 10.0).[5] It is estimated that approximately 3–5% of PPD used in the dyeing process can be converted into this compound.[7]

References

An In-Depth Technical Guide on the Mutagenic Potential of Bandrowski's Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bandrowski's base, a trimeric oxidation product of the widely used hair dye ingredient p-phenylenediamine (PPD), is a compound of significant toxicological concern. This technical guide provides a comprehensive overview of the mutagenic potential of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular and experimental pathways. The evidence strongly indicates that this compound is a potent mutagen, primarily acting as a frameshift mutagen. Its formation during the oxidative hair dyeing process raises concerns about potential human exposure and associated health risks. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to understand and assess the risks associated with this compound.

Introduction

p-Phenylenediamine (PPD) is a primary intermediate in the formulation of permanent hair dyes. During the dyeing process, PPD undergoes oxidation and reacts with coupling agents to form a variety of colored compounds. However, under certain conditions, PPD can also self-condense to form a trimer known as this compound.[1][2][3] This compound has been identified as a potent mutagen and a possible carcinogen, raising significant safety concerns.[4][5] This guide delves into the technical details of the mutagenic profile of this compound, providing a critical resource for its assessment.

Mutagenicity Data

The mutagenic activity of this compound has been primarily evaluated using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (his-). Mutagens can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Ames Test Data

While specific quantitative data for pure this compound is limited in publicly available literature, studies on the oxidation products of PPD consistently demonstrate significant mutagenic activity, which is attributed to the formation of this compound. The data is often presented as the number of revertant colonies per plate.

Table 1: Representative Ames Test Data for Oxidized p-Phenylenediamine (Indicative of this compound Mutagenicity)

| Test Compound/Mixture | S. typhimurium Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (Spontaneous Revertants) | Fold Increase over Spontaneous | Mutagenicity Classification |

| Oxidized p-PD¹ | TA98 | + | 10 | 540 ± 45 (30 ± 5) | 18 | Strongly Mutagenic |

| Oxidized p-PD¹ | TA98 | - | 10 | 150 ± 20 (30 ± 5) | 5 | Mutagenic |

| Oxidized p-PD¹ | TA100 | + | 10 | 180 ± 25 (120 ± 15) | 1.5 | Weakly Mutagenic |

| Oxidized p-PD¹ | TA100 | - | 10 | 135 ± 18 (120 ± 15) | 1.1 | Not Mutagenic |

| p-PD (unoxidized) | TA98 | +/- | Up to 100 | No significant increase | - | Not Mutagenic |

¹ Data are representative and compiled from multiple sources investigating the mutagenicity of PPD oxidation products. The primary mutagenic component is identified as this compound.

The data consistently show that the oxidation products of PPD, with this compound being a key component, are potent frameshift mutagens, as indicated by the strong response in the TA98 strain. The requirement for metabolic activation (S9) for a maximal response suggests that metabolites of this compound may be the ultimate mutagens.

Other Genotoxicity Data

Information on other genotoxicity endpoints for purified this compound is scarce. However, studies on PPD and its oxidation mixtures provide some insights.

Table 2: Summary of Other Genotoxicity Assays on p-Phenylenediamine and its Oxidation Products

| Assay | Test System | Compound | Concentration | Results |

| In vitro Micronucleus Test | Human Lymphocytes | p-PD + H₂O₂ | Not specified | Positive (clastogenic) |

| Chromosome Aberration Assay | Human Lymphocytes | p-PD + H₂O₂ | Not specified | Positive |

These findings suggest that the formation of this compound during PPD oxidation contributes to clastogenic and aneugenic events.

DNA Adduct Formation

The mutagenicity of many chemical carcinogens is mediated through the formation of covalent adducts with DNA. While direct evidence for the specific DNA adducts formed by this compound is not extensively detailed in the available literature, it is hypothesized that its reactive imine groups can covalently bind to nucleophilic sites on DNA bases, leading to frameshift mutations during DNA replication. The ³²P-postlabelling assay is a highly sensitive method to detect and quantify DNA adducts.

Table 3: Hypothesized DNA Adduct Formation by this compound

| Putative Adduct | DNA Base Target | Type of Adduct | Potential Mutagenic Consequence |

| This compound-dG | Guanine (e.g., C8 or N²) | Bulky adduct | Frameshift mutation |

| This compound-dA | Adenine (e.g., N⁶) | Bulky adduct | Frameshift mutation |

Further research is critically needed to isolate and characterize the specific DNA adducts formed by this compound to fully elucidate its mechanism of mutagenicity.

In Vivo Carcinogenicity

The carcinogenic potential of this compound has not been definitively established through long-term animal bioassays on the pure substance. However, its potent mutagenicity in vitro is a strong indicator of potential carcinogenicity. The International Agency for Research on Cancer (IARC) has not classified this compound itself, but p-phenylenediamine is classified as "not classifiable as to its carcinogenicity to humans" (Group 3), largely due to inadequate evidence in humans and limited evidence in experimental animals. The potential for this compound to be a contributing factor to the carcinogenicity observed in some studies with PPD warrants further investigation.

Table 4: Summary of In Vivo Carcinogenicity Data for p-Phenylenediamine (as a proxy)

| Species/Strain | Route of Administration | Dose Levels | Target Organs for Tumors | Conclusion |

| Rat (F344/N) | Feed | Not specified | Mammary gland, Urinary bladder (equivocal) | Limited evidence |

| Mouse (B6C3F1) | Dermal | Not specified | No significant increase in tumors | Inadequate evidence |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of the mutagenic potential of chemicals like this compound. The following sections provide methodologies for key assays based on OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To assess the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains TA98 and TA100

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Top agar (0.6% agar, 0.5% NaCl) containing a trace amount of histidine and biotin

-

Minimal glucose agar plates (Vogel-Bonner Medium E with 2% glucose)

-

S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution (NADP, G6P)

-

Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9; sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9)

-

Negative control (DMSO)

Procedure:

-

Preparation of Test Substance: Prepare a stock solution of this compound in DMSO. A series of dilutions should be made to test a range of concentrations.

-

Bacterial Culture: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution immediately before use. Keep on ice.

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution (or control).

-

For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar. For assays without metabolic activation, add 0.5 mL of a phosphate buffer.

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the spontaneous revertant count.

In Vitro Micronucleus Assay (OECD 487)

Objective: To evaluate the potential of this compound to induce micronuclei in cultured mammalian cells.

Materials:

-

Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6)

-

This compound (analytical grade)

-

Appropriate cell culture medium

-

Phytohaemagglutinin (PHA, for lymphocytes)

-

Cytochalasin B

-

S9 fraction and cofactors (for metabolic activation)

-

Positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9)

-

Negative control (vehicle)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

Procedure:

-

Cell Culture: Culture the cells under standard conditions. For lymphocytes, stimulate with PHA for 48 hours before treatment.

-

Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours without S9).

-

Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The concentration and timing of cytochalasin B addition should be optimized for the cell type used.

-

Harvesting: Harvest the cells at a time point equivalent to 1.5-2 normal cell cycle lengths after the beginning of treatment.

-

Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

-

Fixation and Staining: Fix the cells and stain with an appropriate DNA stain.

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-related increase in the frequency of micronucleated cells.

DNA Adduct Detection by ³²P-Postlabelling

Objective: To detect and quantify DNA adducts formed by this compound.[6][7]

Materials:

-

DNA sample (from cells or tissues exposed to this compound)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

Solvents for TLC development

Procedure:

-

DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky aromatic adducts are resistant.

-

³²P-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Chromatography: Separate the ³²P-labeled adducts by multidirectional TLC on PEI-cellulose plates using a series of specific solvent systems.

-

Detection and Quantification: Detect the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. The level of adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.

Signaling Pathways and Mechanisms

The formation of this compound and its subsequent interaction with cellular macromolecules are key to understanding its mutagenic potential.

Formation of this compound

This compound is formed through the oxidative coupling of three molecules of p-phenylenediamine. This process is initiated by the oxidation of PPD to a reactive quinonediimine intermediate.[1][8]

Caption: Formation of this compound from p-Phenylenediamine.

Experimental Workflow for Ames Test

The workflow for the Ames test involves several key steps, from the preparation of the test substance and bacterial cultures to the final analysis of mutagenicity.

References

- 1. Benzoquinone imines. Part IV. Mechanism and kinetics of the formation of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. scialert.net [scialert.net]

- 3. ec.europa.eu [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. nveo.org [nveo.org]

- 6. Studies on the potential mutagenicity of p-phenylenediamine in oxidative hair dye mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Allergenic Enigma of Bandrowski's Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bandrowski's base (BB), a trimeric oxidation product of the common hair dye ingredient p-phenylenediamine (PPD), is a potent contact allergen. While PPD itself is a prohapten, requiring activation to elicit an allergic response, BB is considered a key player in the sensitization process. This technical guide provides an in-depth exploration of the allergenic properties of this compound, detailing its formation, mechanism of action, and the immunological responses it triggers. Quantitative data from key studies are summarized, experimental protocols are outlined, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in dermatology, immunology, and toxicology.

Introduction: The Chemistry and Formation of this compound

This compound (C₁₈H₁₈N₆) is formed through the oxidative coupling of three molecules of p-phenylenediamine.[1] This process is particularly relevant in the context of hair dyeing, where PPD is mixed with an oxidizing agent, such as hydrogen peroxide, in an alkaline environment.[1] Higher pH conditions (greater than 10.0) favor the polymerization of PPD into dimers and trimers, including the formation of this compound.[1] The structure of this compound has been a subject of study, with evidence pointing to a specific trimeric arrangement that contributes to its chemical reactivity and allergenic potential.[2][3][4]

The Hapten Hypothesis: Mechanism of Allergenicity

The allergenic nature of this compound is rooted in the hapten hypothesis.[5][6] As a small molecule, BB itself is not immunogenic. However, its electrophilic nature allows it to covalently bind to nucleophilic amino acid residues on skin proteins, a process known as haptenation.[5] This BB-protein conjugate is then recognized as a foreign antigen by the immune system, initiating a cascade of events that leads to allergic contact dermatitis (ACD).[7] The mechanism of sensitization is complex, as PPD itself is not reactive with proteins.[8][9] It is the oxidation products of PPD, including BB and benzoquinone diimine intermediates, that are thought to be the primary haptens.[10]

Quantitative Assessment of Allergenic Potency

The sensitizing potential of this compound has been quantified in various studies, primarily through animal models like the murine Local Lymph Node Assay (LLNA) and human patch testing.

Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of chemicals.[11] It measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance. The EC3 value, which is the concentration of the chemical required to produce a threefold increase in lymphocyte proliferation compared to controls, is a key metric of sensitizing potency.[11]

| Substance | EC3 Value (%) | Potency vs. PPD | Reference |

| p-Phenylenediamine (PPD) | 0.14 | - | [9] |

| This compound (BB) | 0.03 | ~10 times more potent | [8][9] |

Table 1: Comparison of the sensitizing potency of PPD and this compound in the Local Lymph Node Assay.

Human Patch Testing

Patch testing in human subjects who are already sensitized to PPD provides valuable clinical data on the cross-reactivity and allergenic relevance of this compound.

| Study Population | Test Substance & Concentration | Positive Reactions | Reference |

| 43 PPD-positive patients | 0.1% or 1% BB | 16% (7/43) | [8][9] |

| 14 PPD-positive patients | 0.1% Benzoquinone (BQ) | 35.7% (5/14) | [8][9] |

Table 2: Results of patch testing with this compound and a related PPD oxidation product in PPD-sensitized individuals.

It is noteworthy that while BB is a potent sensitizer, not all PPD-allergic individuals react to it in patch tests, suggesting a spectrum of antigenic determinants may be involved in PPD allergy.[8][9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-phenylenediamine in an aqueous solution.

Protocol:

-

Dissolve p-phenylenediamine in water.

-

Add an oxidizing agent, such as ammonium persulfate or hydrogen peroxide.

-

Maintain an alkaline pH (e.g., using ammonium hydroxide) to facilitate the reaction.

-

Allow the reaction to proceed, often with stirring, for a specified period.

-

The resulting precipitate of this compound can be collected by filtration, washed, and dried.

For a detailed historical method, refer to Ritter and Schmitz as cited in scientific literature.[1]

Murine Local Lymph Node Assay (LLNA)

Protocol:

-

Animals: Typically, CBA/Ca or other suitable mouse strains are used.

-

Test Substance Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A range of concentrations is prepared.

-

Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Lymph Node Proliferation Assay: Five days after the first application, mice are injected intravenously with ³H-methyl thymidine.

-

After a further 5 hours, the auricular lymph nodes are excised, and a single-cell suspension is prepared.

-

The incorporation of ³H-methyl thymidine is measured by scintillation counting as an index of lymphocyte proliferation.

-

The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then interpolated from the dose-response curve.[11]

In Vitro T-Cell Proliferation Assay

Protocol:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of PPD-allergic patients and non-allergic controls using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with human serum.

-

Stimulation: The cells are stimulated with varying concentrations of this compound or PPD.

-

Proliferation Measurement: After a defined incubation period (e.g., 6 days), T-cell proliferation is measured by the incorporation of ³H-thymidine.

-

Cytokine Analysis: Supernatants from the cell cultures can be collected to measure the levels of various cytokines (e.g., IFN-γ, IL-4, IL-5, IL-13, TNF-α) using ELISA or other immunoassays.[12][13]

Immunological Signaling Pathways

The allergic response to this compound involves a complex interplay of skin cells, antigen-presenting cells (APCs), and T-lymphocytes. This can be visualized as a multi-step process.

Haptenation and Antigen Presentation

The initial event in sensitization is the penetration of this compound into the epidermis, where it binds to skin proteins. These haptenated proteins are then processed by Langerhans cells (a type of dendritic cell), which act as APCs.

Caption: Haptenation of skin proteins by this compound and subsequent antigen presentation by Langerhans cells.

T-Cell Activation and Differentiation

The Langerhans cells migrate to the draining lymph nodes and present the processed antigen to naive T-cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of BB-specific T-cells. These T-cells then differentiate into effector and memory T-cells.

Caption: Activation and differentiation of naive T-cells upon encountering the haptenated antigen.

Elicitation of Allergic Contact Dermatitis

Upon subsequent exposure to this compound, memory T-cells in the skin are rapidly activated. These activated T-cells release a variety of pro-inflammatory cytokines and chemokines, which recruit other immune cells to the site of exposure, resulting in the clinical manifestations of allergic contact dermatitis.

Caption: The elicitation phase of allergic contact dermatitis upon re-exposure to this compound.

Studies have shown that T-cells from both PPD-allergic patients and non-allergic individuals can be stimulated by this compound, suggesting that BB-specific T-cells may be present in the general population.[12] However, the activation of T-cells from allergic individuals with PPD itself appears to be a key differentiator.[12] The T-cell clones from both groups secrete a range of cytokines, including IL-4, IL-5, IL-13, TNF-α, MIP-1α, MIP-1β, and RANTES.[12]

Conclusion

This compound is a highly potent skin sensitizer that plays a significant role in the development of allergic contact dermatitis to p-phenylenediamine. Its formation through the oxidation of PPD, particularly under conditions found in hair dyeing, makes it a clinically relevant allergen. Understanding the mechanisms of haptenation, the quantitative aspects of its sensitizing potential, and the intricate signaling pathways involved in the immune response is crucial for the development of safer alternatives in consumer products and for the effective diagnosis and management of PPD allergy. Further research is needed to fully elucidate the spectrum of antigenic determinants involved in PPD sensitization and to understand the factors that determine why some individuals develop a clinical allergy while others do not, despite the presence of BB-specific T-cells.

References

- 1. scialert.net [scialert.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. datapdf.com [datapdf.com]

- 5. Haptenation: chemical reactivity and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ftp.cdc.gov [ftp.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. p-Phenylenediamine allergy: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hair dye dermatitis and p-phenylenediamine contact sensitivity: A preliminary report - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Activation of T-cells from allergic patients and volunteers by p-phenylenediamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bandrowski's Base: A Technical Guide on the Trimeric PPD Adduct

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bandrowski's base (BB) is a trimeric derivative of p-phenylenediamine (PPD), a primary intermediate in oxidative hair dyes. Formed through the oxidative self-coupling of PPD molecules, particularly under alkaline conditions, this compound is of significant interest to toxicologists and immunologists. It is recognized as a potent skin sensitizer, often more so than PPD itself, and is implicated in the mechanisms of allergic contact dermatitis (ACD) associated with hair dye use. This technical guide provides a consolidated overview of the chemical properties, formation, analytical methods, and immunological implications of this compound, serving as a resource for professionals in research and development.

Chemical Properties and Structure

This compound is a complex quinone-imine derivative formed from three PPD units. Its definitive structure has been confirmed through X-ray crystallography. Molecules of N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine) are positioned across crystallographic inversion centers[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine) | [1] |

| Molecular Formula | C₁₈H₁₈N₆ | [2] |

| Molecular Weight | 318.38 g/mol | [1] |

| CAS Number | 20048-27-5 | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 514–516 K (241-243 °C) | [1] |

Formation of this compound

The formation of this compound is a self-coupling reaction of PPD that occurs in the presence of an oxidizing agent (e.g., hydrogen peroxide) and under alkaline conditions, typically at a pH greater than 10.[2][3] The reaction proceeds through a highly reactive p-benzoquinonediimine (p-BQDI) intermediate. In the absence of "coupler" molecules, which are standard components in hair dye formulations, this intermediate can react with two additional PPD molecules to form the stable trimer.[4]

Caption: Formation pathway of this compound from PPD.

Spectroscopic and Analytical Data

While this compound is a well-known PPD derivative, comprehensive public data on its detailed spectroscopic characterization is limited. The primary methods for its identification and quantification are mass spectrometry and chromatography.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Method | Reference(s) |

| [M+H]⁺ (Protonated) | 319.3 | LC-MS | [4] |

UV-Visible Spectroscopy The UV-Vis absorption spectrum of this compound is pH-dependent. In aqueous solutions between pH 5 and 12, it exists as a mixture of its neutral (BB) and monoprotonated (BBH⁺) forms, with two primary isosbestic points observed around 405 nm and 500 nm, indicating a two-component equilibrium. The pKa for the BBH⁺/BB equilibrium is reported to be 7.4[3]. Detailed molar absorptivity data is not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts and coupling constants for this compound, are not readily available in the surveyed scientific literature. Researchers requiring this data may need to perform a full structural elucidation on a synthesized and purified standard.

Experimental Protocols

Synthesis of this compound (Ritter & Schmitz Method)

This protocol is adapted from the method described by Ritter and Schmitz for the laboratory-scale synthesis of this compound[2][3].

-

Dissolution: Dissolve 5.0 g of p-phenylenediamine (PPD) in 375 mL of deionized water in a suitable flask with stirring.

-

pH Adjustment: Add 1.5 mL of 28% ammonium hydroxide solution to the PPD solution. Adjust the pH to 9.5.

-

Oxidation: Slowly add 62.5 mL of 3% hydrogen peroxide solution to the alkaline PPD solution while maintaining stirring.

-

Reaction: Cover the flask and allow the solution to stand at room temperature for 24 hours. A crystalline precipitate will form over time.

-

Isolation: Collect the crystalline product by filtration through a Buchner funnel.

-

Purification: Wash the collected crystals with deionized water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone), although specific solvents are not detailed in many protocols.

-

Confirmation: Confirm the identity of the product by melting point analysis (literature value: 241-243 °C) and an appropriate analytical technique such as HPLC or MS.[1][3]

HPLC Method for Quantification

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, often in the context of detecting it as an impurity in hair dye formulations.

-

Instrumentation: HPLC system with UV detector.

-

Column: C8 reverse-phase column.

-

Mobile Phase: Isocratic mixture of Methanol and Sorenson's buffer (pH 8.0) in a 4:6 (v/v) ratio.[3]

-

Flow Rate: (Not specified, typically 1.0 mL/min for analytical scale).

-

Detection Wavelength: (Not specified, monitor at multiple wavelengths including near the isosbestic point of 500 nm).[3]

-

Sample Preparation: Dissolve standards and samples in the mobile phase mixture.

-

Retention Time: Under these conditions, this compound was reported to elute at approximately 4.696 minutes, well-separated from PPD, which eluted at 2.352 minutes.[2]

Caption: General experimental workflows for synthesis and analysis.

Toxicology and Immunobiology

This compound is a chemical of high toxicological concern due to its potent skin-sensitizing and mutagenic properties.

Skin Sensitization

This compound is classified as an extreme skin sensitizer. The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the sensitization potential of a chemical. The assay measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance. The result is expressed as the EC3 value, the concentration required to produce a stimulation index of 3.

Table 3: Skin Sensitization Potential

| Compound | Assay | EC3 Value | Potency Classification | Reference(s) |

| This compound | LLNA | 0.03% | Extreme | [5][6] |

| p-Phenylenediamine | LLNA | 0.14% | Strong | [5][6] |

As shown, this compound is approximately 10 times more potent than its parent compound, PPD, when accounting for molarity.[5][6]

Mechanism of Allergic Contact Dermatitis (ACD)

This compound functions as a hapten , a small molecule that is not immunogenic on its own but can elicit an immune response after covalently binding to larger carrier proteins in the skin. This process initiates a Type IV delayed-type hypersensitivity reaction.

-

Haptenation: Upon skin penetration, the electrophilic this compound binds to nucleophilic residues (e.g., cysteine, lysine) on skin proteins, forming a hapten-protein conjugate.

-

Antigen Presentation: Epidermal Langerhans cells (a type of dendritic cell) internalize these modified proteins, process them into smaller peptides, and present these haptenated peptides on their surface via Major Histocompatibility Complex (MHC) Class II molecules.

-

T-Cell Priming (Sensitization Phase): The Langerhans cells migrate to the regional lymph nodes, where they present the antigen to naive T-helper (CD4⁺) cells. This interaction, along with co-stimulatory signals, activates the T-cells, causing them to proliferate and differentiate into memory T-cells specific for the hapten-peptide complex.

-

Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells in the skin are rapidly activated by antigen-presenting cells. This leads to the release of a cascade of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-5, IL-13) and chemokines.[1] This inflammatory cascade recruits more immune cells to the site of exposure, resulting in the clinical symptoms of ACD (redness, swelling, blistering) within 24-72 hours.

Interestingly, studies have shown that T-cells from both PPD-allergic patients and non-allergic individuals can be stimulated by this compound, whereas only T-cells from allergic patients respond to PPD itself. This suggests that BB-specific T-cells may exist in non-allergic individuals but do not translate into a clinical allergic reaction.[1]

Caption: Signaling pathway for T-cell mediated allergic contact dermatitis.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the immunogenicity of p-phenylenediamine and this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. p-Phenylenediamine allergy: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Bandrowski's Base Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bandrowski's base (BB) is a trimeric compound formed from the oxidation of p-phenylenediamine (PPD), a common ingredient in permanent hair dyes. Recognized for its potent skin-sensitizing and mutagenic properties, the metabolic fate of BB is of significant interest in toxicology and drug development. This technical guide provides a preliminary investigation into the metabolites of this compound, summarizing available data, proposing metabolic pathways, and detailing experimental protocols for their identification and characterization. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand the metabolism and toxicological implications of this and similar compounds.

Introduction

p-Phenylenediamine (PPD) is an essential precursor in the formation of oxidative hair dyes. During the dyeing process, PPD undergoes oxidation and reacts with coupling agents to produce a range of colors. However, under certain conditions, PPD can self-condense to form this compound (BB), a known impurity with significant toxicological concerns.[1] The formation of BB is influenced by factors such as alkaline pH, high concentrations of hydrogen peroxide, and the initial PPD concentration.[1] Due to its established mutagenicity and its role as a potent immunogen, understanding the metabolic pathways and ultimate fate of BB in biological systems is crucial for assessing its risk to human health.[2][3]

This guide will explore the current understanding of BB metabolism, focusing on its potential biotransformation in the skin and subsequent interactions with cellular macromolecules.

Quantitative Data on this compound and Related Compounds

Direct quantitative data on the metabolites of this compound are limited in the current literature. However, studies on its precursor, p-phenylenediamine (PPD), and the relative potency of BB provide valuable context for its toxicological assessment.

| Parameter | Compound | Value | Method | Reference |

| Sensitizing Potency | ||||

| EC3 Value | p-Phenylenediamine (PPD) | 0.14% | Mouse Lymph Node Assay | [4][5] |

| EC3 Value | This compound (BB) | 0.03% | Mouse Lymph Node Assay | [4][5] |

| Mutagenicity | ||||

| Ames Test | p-Phenylenediamine (PPD) | Weakly mutagenic with metabolic activation | Salmonella typhimurium TA98 | [1] |

| Ames Test | 2-Nitro-p-phenylenediamine | Directly mutagenic | Salmonella typhimurium TA98 & TA100 | [1] |

| Chromosomal Aberrations | p-Phenylenediamine (PPD) | Induced a dose-related increase | Chinese Hamster Ovary (CHO) cells | [1] |

*EC3 (Effective Concentration 3) is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes and is a measure of sensitizing potency.

Proposed Metabolic Pathways of this compound

Based on the literature, this compound is likely metabolized in the skin, particularly by keratinocytes.[4][5] It is proposed that BB acts as a prohapten, an initially unreactive molecule that becomes reactive after metabolic activation. A primary detoxification pathway for electrophilic compounds in the skin involves conjugation with glutathione (GSH), a tripeptide antioxidant.[2]

Glutathione Conjugation